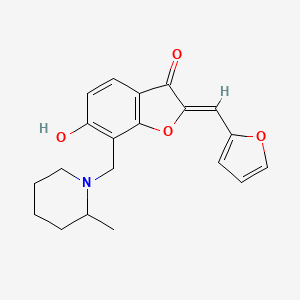

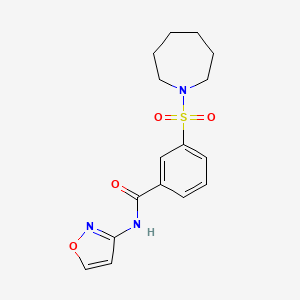

![molecular formula C11H15N3O B2701935 5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034418-98-7](/img/structure/B2701935.png)

5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.261. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Beta-Lactamase Inhibition and Antibacterial Spectrum Extension

Compounds structurally related to "5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane" have been extensively studied for their potential as beta-lactamase inhibitors. These studies highlight the ability of certain bicyclic compounds to extend the antibacterial spectrum of beta-lactams against resistant strains. For instance, CP-45,899, a beta-lactamase inhibitor, has been shown to enhance the effectiveness of ampicillin and other beta-lactams, demonstrating activity against ampicillin-resistant bacteria, including Staphylococcus aureus and Haemophilus influenzae (English et al., 1978).

Synthesis of Novel Beta-Lactamase Inhibitors

Research has also been focused on the synthesis of novel beta-lactamase inhibitors from bicyclic precursors, utilizing reactions that form various functionalized derivatives. Such synthetic strategies have led to the creation of compounds that inhibit beta-lactamase enzymes, offering potential tools for combating antibiotic resistance (Hunt & Zomaya, 1982).

Development of Antinociceptive Agents

Further research into bicyclic compounds has explored their use in the development of antinociceptive agents, demonstrating significant potential in pain management. For example, studies on epibatidine analogues, utilizing the bicyclic framework, have shown promising results in producing antinociception, highlighting the therapeutic potential of these compounds in analgesic drug development (Carroll et al., 2001).

Advancements in Organic Synthesis and Drug Design

Bicyclic compounds similar to "this compound" have been instrumental in advancing organic synthesis methods. Their unique structures serve as key intermediates in the synthesis of complex molecules, offering new pathways for drug design and development. This includes the synthesis of constrained γ-amino acid analogues, which could have significant implications in medicinal chemistry (Garsi et al., 2022).

Wirkmechanismus

Target of Action

Compounds similar to “5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

Once the compound binds to its target, it could inhibit or activate the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-7-3-8(2)13-11(12-7)14-5-10-4-9(14)6-15-10/h3,9-10H,4-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKWJGYKCYAQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CC2CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

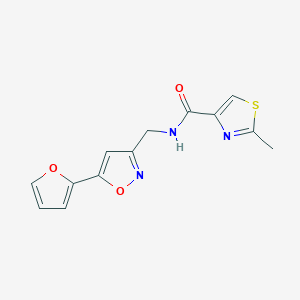

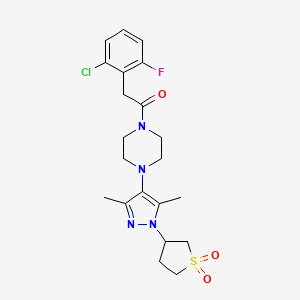

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2701854.png)

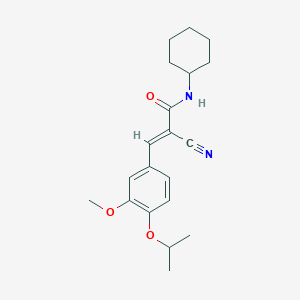

![N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2701855.png)

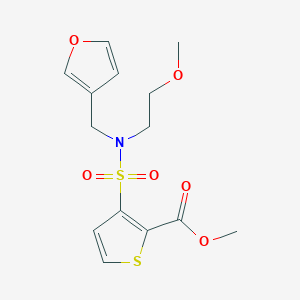

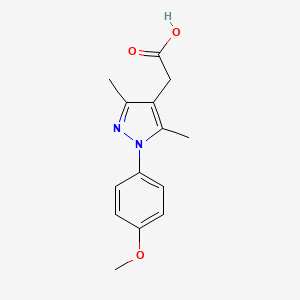

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)

![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)

![(2E)-3-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2701866.png)

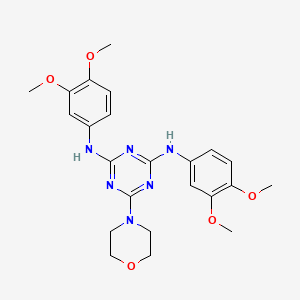

![4-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2701875.png)